4-Phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes, leading to various biological effects . The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-methyl-4-phenylpiperidin-4-ol: This compound has a similar piperidine structure but with different substituents.
Desmethylprodine: An opioid analgesic with a similar piperidine core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H27NO |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)-phenylmethyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C25H27NO/c1-20-12-14-22(15-13-20)24(21-8-4-2-5-9-21)26-18-16-25(27,17-19-26)23-10-6-3-7-11-23/h2-15,24,27H,16-19H2,1H3 |
InChI Key |
RKHFFYFBKRWGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.